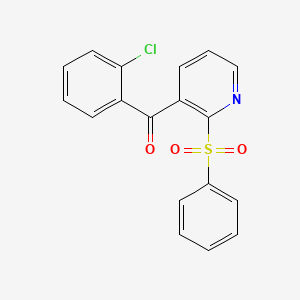

2-(Benzenesulfonyl)-3-(2-chlorobenzoyl)pyridine

Cat. No. B8466073

M. Wt: 357.8 g/mol

InChI Key: CQFZPZLDLNMGAW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08772496B2

Procedure details

A solution of 1.3 eq of diisopropylamine (based on 2-benzenesulfonyl pyridine) in 5 volumes of THF in a mechanically stirred 3-necked flask is cooled to −70 to −75° C. To this solution is added 1.05 eq of n-butyllithium (1.6M in hexanes) at such a rate as to maintain the temperature below −60° C. The light yellow solution is stirred at −60 to −70° C. for 30 minutes. Once the temperature has cooled back down to −60 to −65° C., 1.0 eq of 2-benzene-sulfonyl pyridine, as a solution in 3 volumes of THF, is added at the fastest rate that will maintain the reaction temperature under −60° C. A yellow suspension forms during the addition that becomes yellow-orange upon longer stirring. This mixture is stirred for 3 hours at −60 to −75° C., and then 1.06 eq of 2-chlorobenzaldehyde, as a solution in 1 volume of THF, is added dropwise at a sufficient rate to keep the temperature under −55° C. The suspension gradually turns orange-red, thins out, and then becomes a clear red solution. The reaction mixture is allowed to stir at −60 to −70° C. for 1 hour, 3N aqueous HCl (7 volumes) is added over 20-30 minutes, and the temperature is allowed to exotherm to 0-10° C. The color largely disappears, leaving a biphasic yellow solution. The solution is warmed to at least 10° C., the layers are separated, and the aqueous layer is back-extracted with 10 volumes of ethyl acetate. The combined organic layers are washed with 10 volumes of saturated sodium bicarbonate solution and concentrated to about 2 volumes. Ethyl acetate (10 volumes) is added, and the solution is once again concentrated to 2 volumes. The thick solution is allowed to stand overnight and is taken to the next step with no purification of the crude alcohol intermediate. The crude alcohol intermediate is transferred to a 3-necked flask with enough ethyl acetate to make the total solution about 10 volumes. The yellow solution is treated with 3.2 volumes of 10% aqueous (w/w) potassium bromide, followed by 0.07 eq of 2,2,6,6-Tetramethylpiperidine-N-oxide (TEMPO). The orange mixture is cooled to 0-5° C. and treated with a solution of 1.25 eq of sodium bicarbonate in 12% w/w sodium hypochlorite (9 volumes) and 5 volumes of water over 30-60 minutes while allowing the temperature to exotherm to a maximum of 20° C. The mixture turns dark brown during the addition, but becomes yellow, and a thick precipitate forms. The biphasic light yellow mixture is allowed to stir at ambient temperature for 1-3 hours, at which time the reaction is generally completed. The biphasic mixture is cooled to 0-5° C. and stirred for 3 hours at that temperature. The solid is filtered off, washed with 4 volumes of cold ethyl acetate, followed by 4 volumes of water, and dried in vacuo at 45° C. to constant weight. Typical yield is 80-83% with a purity of greater than 98%. 1H NMR (600 MHz, CDCl3-d) δ ppm 7.38 (td, J=7.52, 1.28 Hz, 1H) 7.47 (dd, J=7.80, 1.30 Hz, 1H) 7.51 (td, J=7.79, 1.60 Hz, 1H) 7.51 (t, J=7.89 Hz, 2H) 7.50-7.54 (m, J=7.75, 4.63 Hz, 1H) 7.60 (t, J=7.43 Hz, 1H) 7.73 (dd, J=7.75, 1.60 Hz, 1H) 7.81 (dd, J=7.79, 1.56 Hz, 1H) 8.00 (dd, J=8.44, 1.10 Hz, 2H) 8.76 (dd, J=4.63, 1.61 Hz, 1H).

Yield

80%

Identifiers

|

REACTION_CXSMILES

|

C(NC(C)C)(C)C.C([Li])CCC.[C:13]1([S:19]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][N:23]=2)(=[O:21])=[O:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[Cl:28][C:29]1[CH:36]=[CH:35][CH:34]=[CH:33][C:30]=1[CH:31]=[O:32].Cl.CC1(C)CCCC(C)(C)[NH+]1[O-].C(=O)(O)[O-].[Na+].Cl[O-].[Na+]>O.C1COCC1>[C:13]1([S:19]([C:22]2[C:27]([C:31]([C:30]3[CH:33]=[CH:34][CH:35]=[CH:36][C:29]=3[Cl:28])=[O:32])=[CH:26][CH:25]=[CH:24][N:23]=2)(=[O:20])=[O:21])[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:6.7,8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)NC(C)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)S(=O)(=O)C1=NC=CC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C=O)C=CC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1([NH+](C(CCC1)(C)C)[O-])C

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-65 (± 5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The light yellow solution is stirred at −60 to −70° C. for 30 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the temperature below −60° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added at the fastest rate that

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

will maintain the reaction temperature under −60° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A yellow suspension forms during the addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

upon longer stirring

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

This mixture is stirred for 3 hours at −60 to −75° C.

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

under −55° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir at −60 to −70° C. for 1 hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to exotherm to 0-10° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

leaving a biphasic yellow solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution is warmed to at least 10° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the layers are separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layer is back-extracted with 10 volumes of ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic layers are washed with 10 volumes of saturated sodium bicarbonate solution

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to about 2 volumes

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Ethyl acetate (10 volumes) is added

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the solution is once again concentrated to 2 volumes

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to stand overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is taken to the next step with no purification of the crude alcohol intermediate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude alcohol intermediate is transferred to a 3-necked flask with enough ethyl acetate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The yellow solution is treated with 3.2 volumes of 10% aqueous (w/w) potassium bromide

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The orange mixture is cooled to 0-5° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to exotherm to a maximum of 20° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The mixture turns dark brown during the addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir at ambient temperature for 1-3 hours, at which time the reaction

|

|

Duration

|

2 (± 1) h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The biphasic mixture is cooled to 0-5° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 3 hours at that temperature

|

|

Duration

|

3 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid is filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 4 volumes of cold ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuo at 45° C. to constant weight

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1(=CC=CC=C1)S(=O)(=O)C1=NC=CC=C1C(=O)C1=C(C=CC=C1)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 80% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |